ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that combines the structural features of pyrazole and oxazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and oxazole moieties in its structure makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate with an appropriate oxazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(1-methyl-1H-pyrazol-3-yl)-1,3-oxazole-4-carboxylate
- Ethyl 5-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylate
- Methyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the pyrazole and oxazole rings, which can influence its reactivity and biological activity. The presence of the ethyl ester group also provides opportunities for further functionalization, making it a valuable scaffold in synthetic chemistry.
Properties
IUPAC Name |
ethyl 5-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-15-10(14)8-9(16-6-11-8)7-4-12-13(2)5-7/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJUWCGAXPPJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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